Levosandol
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Overview
Description
Levosandol, chemically known as (E)-2-ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-ol, is an organic compound with the molecular formula C14H24O. It is primarily used in the fragrance industry due to its pleasant scent. The compound is derived from Levosandal through a reduction process.
Preparation Methods
Synthetic Routes and Reaction Conditions: Levosandol is synthesized through the Meerwein-Ponndorf-Verley (MPV) reduction of Levosandal. The process involves the cross-aldol condensation between campholenic aldehyde and butanal using bifunctional heterogeneous catalysts in the presence of controlled amounts of an aliphatic alcohol. This is followed by the MPV reduction using an acid-base bifunctional heterogeneous catalyst .
Industrial Production Methods: The industrial production of this compound involves a cascade process that combines the cross-aldol condensation and the MPV reduction. This method ensures a high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Levosandol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form Levosandal.
Reduction: The primary method of synthesizing this compound from Levosandal is through the MPV reduction.
Substitution: this compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The MPV reduction uses secondary alcohols and acid-base bifunctional heterogeneous catalysts.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products Formed:
Oxidation: Levosandal.
Reduction: this compound.
Substitution: Depending on the substituent introduced, various derivatives of this compound can be formed
Scientific Research Applications
Levosandol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, although it is not widely used in clinical settings.
Industry: Primarily used in the fragrance industry due to its pleasant scent. .
Mechanism of Action
The mechanism of action of Levosandol is primarily related to its chemical structure and functional groups. The hydroxyl group in this compound allows it to participate in hydrogen bonding and other interactions with biological molecules. This can influence various biochemical pathways and molecular targets, although specific pathways and targets are still under investigation .
Comparison with Similar Compounds
Levosandol is unique due to its specific structure and properties. Similar compounds include:
Levosandal: The aldehyde precursor of this compound.
Campholenic aldehyde: Used in the synthesis of this compound.
Butanal: Another precursor used in the synthesis of this compound.
Compared to these compounds, this compound has a distinct hydroxyl group that imparts different chemical and physical properties, making it valuable in specific applications .
Properties
CAS No. |
164203-46-7 |
---|---|
Molecular Formula |
C14H24O |
Molecular Weight |
208.34 g/mol |
IUPAC Name |
(E)-2-ethyl-4-[(1R)-2,2,3-trimethylcyclopent-3-en-1-yl]but-2-en-1-ol |
InChI |
InChI=1S/C14H24O/c1-5-12(10-15)7-9-13-8-6-11(2)14(13,3)4/h6-7,13,15H,5,8-10H2,1-4H3/b12-7+/t13-/m1/s1 |
InChI Key |
KHQDWCKZXLWDNM-BWODNOAJSA-N |
Isomeric SMILES |
CC/C(=C\C[C@H]1CC=C(C1(C)C)C)/CO |
Canonical SMILES |
CCC(=CCC1CC=C(C1(C)C)C)CO |
Origin of Product |
United States |
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